molecular formula C22H22N3O+ B009742 Isopropyloxazolopyridocarbazole CAS No. 104393-91-1

Isopropyloxazolopyridocarbazole

Cat. No. B009742
M. Wt: 344.4 g/mol
InChI Key: VCRAZSIGEHCCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyloxazolopyridocarbazole (IPOP) is a novel chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. IPOP belongs to the class of heterocyclic compounds and is synthesized through a multistep process that involves several chemical reactions.

Mechanism Of Action

The mechanism of action of Isopropyloxazolopyridocarbazole is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for the growth and survival of cancer cells. Isopropyloxazolopyridocarbazole has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which play important roles in cell division and proliferation. Additionally, Isopropyloxazolopyridocarbazole has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.

Biochemical And Physiological Effects

Isopropyloxazolopyridocarbazole has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory pathways. Additionally, Isopropyloxazolopyridocarbazole has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Isopropyloxazolopyridocarbazole in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, Isopropyloxazolopyridocarbazole exhibits excellent optical and electronic properties, making it a useful compound for the fabrication of organic electronic devices. However, the synthesis of Isopropyloxazolopyridocarbazole is a complex process that requires expertise in organic chemistry, and the compound may not be readily available for all researchers.

Future Directions

Several future directions for the research on Isopropyloxazolopyridocarbazole include the development of new cancer therapies based on its antitumor activity, the investigation of its potential as an anti-inflammatory agent, and the development of high-performance organic electronic devices based on its optical and electronic properties. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyloxazolopyridocarbazole and its potential applications in various fields.

Synthesis Methods

The synthesis of Isopropyloxazolopyridocarbazole involves a multistep process that starts with the condensation of 2-aminopyridine with ethyl acetoacetate. The resulting product is then subjected to a series of chemical reactions, including cyclization, oxidation, and reduction, to yield Isopropyloxazolopyridocarbazole. The synthesis of Isopropyloxazolopyridocarbazole is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

Isopropyloxazolopyridocarbazole has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Isopropyloxazolopyridocarbazole has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, Isopropyloxazolopyridocarbazole has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In material science, Isopropyloxazolopyridocarbazole has been investigated for its use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Isopropyloxazolopyridocarbazole has been shown to exhibit excellent optical and electronic properties, making it a promising candidate for the development of high-performance organic electronic devices.

properties

CAS RN

104393-91-1

Product Name

Isopropyloxazolopyridocarbazole

Molecular Formula

C22H22N3O+

Molecular Weight

344.4 g/mol

IUPAC Name

11,17,20-trimethyl-5-propan-2-yl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene

InChI

InChI=1S/C22H22N3O/c1-12(2)22-23-21-18(26-22)7-6-16-20(21)19-13(3)15-11-24(4)9-8-14(15)10-17(19)25(16)5/h6-12H,1-5H3/q+1

InChI Key

VCRAZSIGEHCCTE-UHFFFAOYSA-N

SMILES

CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C

Canonical SMILES

CC1=C2C=[N+](C=CC2=CC3=C1C4=C(N3C)C=CC5=C4N=C(O5)C(C)C)C

Other CAS RN

104393-91-1

synonyms

2-isopropyl-7,10,12-trimethyl-6H-(1,3)oxazolo(5,4c)pyrido(3,4-g)carbazole
isopropyl-OPC

Origin of Product

United States

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